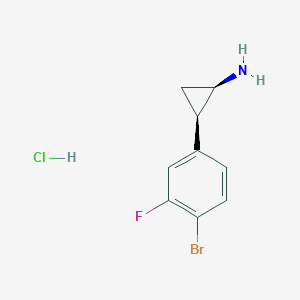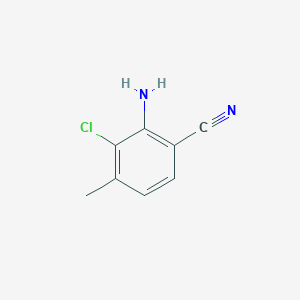![molecular formula C11H22N4 B11733528 [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C11H22N4. It is known for its unique structure, which includes a diethylamino group and a pyrazolylmethyl group. This compound is used primarily in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of diethylamine with a pyrazole derivative. One common method includes the alkylation of diethylamine with a pyrazolylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
科学的研究の応用
[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but contains a morpholine ring instead of a diethylamino group.
4-(1H-Pyrazol-1-yl)ethyl]piperidine: Contains a piperidine ring instead of a diethylamino group.
Uniqueness
The uniqueness of [2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the diethylamino group and the pyrazolylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
特性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N',N'-diethyl-N-[(1-methylpyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14(3)10-11/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
QQKBKQQKRBKVRK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNCC1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733454.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733457.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11733460.png)


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)


![(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733486.png)
![(3R)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11733493.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733504.png)
![(1R,4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733510.png)
